molecular formula C15H18O B13606294 2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-ol

2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-ol

Cat. No.: B13606294
M. Wt: 214.30 g/mol
InChI Key: QUXIZUSPSMVTGT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-ol is an organic compound with the molecular formula C15H18O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hydroxyl group attached to a propyl chain with two methyl groups at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-ol typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the propyl chain and hydroxyl group. One common method is the Friedel-Crafts alkylation of naphthalene with 2,2-dimethylpropanal, followed by reduction to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of catalysts and controlled reaction conditions is crucial to ensure efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products

    Oxidation: Formation of 2,2-dimethyl-3-(naphthalen-1-yl)propan-1-one or 2,2-dimethyl-3-(naphthalen-1-yl)propanoic acid.

    Reduction: Formation of 2,2-dimethyl-3-(naphthalen-1-yl)propane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. For example, it could inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(naphthalen-1-yl)propan-1-ol: Similar structure but lacks the two methyl groups at the second carbon.

    2,2-Dimethyl-1-naphthalen-2-yl-propan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    2-Naphthalenemethanol: Similar naphthalene core but with different substituents.

Uniqueness

2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-ol is unique due to the presence of the two methyl groups at the second carbon, which can influence its chemical reactivity and physical properties. This structural feature may also affect its interactions with biological molecules, making it distinct from other similar compounds.

Biological Activity

2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is primarily studied for its role as an intermediate in the synthesis of more complex organic molecules. It has been investigated for its interactions with biological systems, particularly in the context of therapeutic applications.

The biological activity of this compound may involve interactions with various molecular targets such as enzymes and receptors. It is hypothesized that the compound could inhibit specific enzymes by binding to their active sites, thereby modulating their activity. This mechanism is crucial for understanding its potential therapeutic effects in various diseases.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have employed the DPPH radical scavenging method to assess antioxidant activity, revealing that derivatives with naphthalene moieties can effectively scavenge free radicals.

CompoundIC50 (µM)Reference
This compoundTBD
Ascorbic Acid10

Anticancer Activity

The anticancer potential of naphthalene-containing compounds has been explored through various assays. For example, derivatives have shown cytotoxic effects against glioblastoma and breast cancer cell lines, indicating a possible role in cancer therapy.

Cell LineCompound Concentration (µM)Viability Reduction (%)Reference
U-87 (Glioblastoma)1043.7 ± 7.4
MDA-MB-231 (Breast Cancer)1046.2 ± 5.0

Case Studies

Case Study 1: Antioxidant Evaluation
In a study evaluating various naphthalene derivatives for antioxidant activity, it was found that compounds incorporating the naphthalene structure exhibited enhanced radical scavenging capabilities compared to standard antioxidants like ascorbic acid. The incorporation of specific functional groups was crucial for maximizing this activity.

Case Study 2: Anticancer Screening
Another significant study involved testing several derivatives of naphthalene-based compounds against different cancer cell lines. The results indicated that certain modifications to the naphthalene structure led to improved efficacy in reducing cell viability in vitro.

Properties

IUPAC Name

2,2-dimethyl-3-naphthalen-1-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O/c1-15(2,11-16)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,16H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXIZUSPSMVTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC2=CC=CC=C21)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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